molecular formula C16H12ClN3OS B2817424 6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide CAS No. 1111454-33-1

6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B2817424
CAS No.: 1111454-33-1
M. Wt: 329.8
InChI Key: LWGAWFFXVHWQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can vary widely depending on the substituents on the thiazole ring . Unfortunately, specific chemical reactions involving “6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide” are not available in the retrieved data.


Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” are not available in the retrieved data.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Pyrimidine derivatives, including those with thiazole and pyridine groups, have been synthesized for their potential use in medicines due to their antimicrobial activity. The synthesis process often involves one-pot reactions based on the Biginelli reaction, indicating their significance in drug discovery and development (Rathod & Solanki, 2018).

Glycine Transporter Inhibition

  • Compounds structurally similar to the query compound, particularly those containing pyridine and thiazole moieties, have been identified as potent glycine transporter 1 (GlyT1) inhibitors. These findings suggest the potential for neurological applications, especially in addressing conditions like schizophrenia where glycine transport modulation is of interest (Yamamoto et al., 2016).

Anticancer and Anti-inflammatory Applications

  • Pyrazolopyrimidines derivatives, including those with additional rings such as thiazole, have been evaluated for their anticancer and anti-inflammatory activities. This indicates the broader therapeutic potential of compounds within this chemical space, including anti-5-lipoxygenase agents, which could be relevant to conditions like asthma or chronic obstructive pulmonary disease (COPD) (Rahmouni et al., 2016).

Molecular Structure and Complexation Properties

  • The molecular structure and complexation properties of compounds featuring pyridine and thiazole rings have been investigated, with findings relevant to their coordination chemistry and potential applications in materials science or catalysis (Kobayashi et al., 2019).

Molluscicidal Properties

  • Thiazolo[5,4-d]pyrimidines, a class closely related to the query compound, have been synthesized and shown to possess molluscicidal properties. This suggests potential applications in pest control, particularly in combating snail hosts of schistosomiasis (El-bayouki & Basyouni, 1988).

Future Directions

Thiazole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The future research could focus on synthesizing various scaffolds of thiazole for screening different pharmacological activities.

Properties

IUPAC Name

6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c1-10-19-14(9-22-10)11-2-5-13(6-3-11)20-16(21)12-4-7-15(17)18-8-12/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGAWFFXVHWQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.